

Application Notes and Protocols: Pinacol Rearrangement of 2,3-Diphenylbutane-2,3-diol

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Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

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Introduction

The Pinacol rearrangement is a classic and synthetically useful acid-catalyzed reaction that transforms a 1,2-diol (vicinal diol) into a ketone or aldehyde through a 1,2-migratory shift of a substituent. This rearrangement provides a powerful method for skeletal reorganization in organic synthesis, enabling the construction of complex carbonyl compounds. This document provides a detailed overview of the mechanism and a comprehensive experimental protocol for the pinacol rearrangement of **2,3-diphenylbutane-2,3-diol** to 3,3-diphenyl-2-butanone.

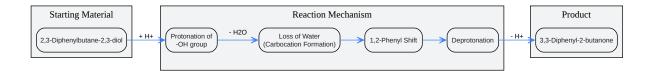
The rearrangement of **2,3-diphenylbutane-2,3-diol** is a well-established example that proceeds with high regioselectivity. The reaction is initiated by the protonation of a hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent **1,2-shift** of a phenyl group leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation, yields the final ketone product. It has been reported that the rearrangement of **2,3-diphenylbutane-2,3-diol** exclusively yields **3,3-diphenyl-2-butanone**, indicating a clear preference for phenyl group migration over methyl group migration in this specific substrate.[1]

Reaction Mechanism and Signaling Pathway

The mechanism of the pinacol rearrangement of **2,3-diphenylbutane-2,3-diol** proceeds through several key steps:



- Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as sulfuric acid.[2][3]
- Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, a good leaving group, to generate a tertiary carbocation.[2][3]
- 1,2-Phenyl Shift: A phenyl group from the adjacent carbon migrates to the carbocation center. This rearrangement is the rate-determining step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.
- Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, 3,3diphenyl-2-butanone.[2]



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Caption: Workflow of the Pinacol Rearrangement Mechanism.

Data Presentation

Table 1: Properties of Starting Material and Product

Compound	Structure	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
2,3- Diphenylbutane- 2,3-diol	C16H18O2	242.31	124-126	Not readily available
3,3-Diphenyl-2- butanone	C16H16O	224.30	40-41	132 (at 1 mmHg) [1]



Table 2: Spectroscopic Data for 3,3-Diphenyl-2-butanone

Spectroscopic Technique	Key Signals	
Infrared (IR) Spectroscopy (CCI ₄)	1709 cm ⁻¹ (C=O stretch)[1]	
¹H NMR (CDCl₃)	δ 1.84 (s, 3H), 2.05 (s, 3H), 7.23 (m, 10H)[1]	
¹³ C NMR	Data available in spectral databases.	
Mass Spectrometry (GC-MS)	Data available in spectral databases.[4]	

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylbutane-2,3-diol (Starting Material)

This protocol is based on the photochemical reductive dimerization of acetophenone.

Materials:

- Acetophenone (2.0 g)
- 2-Propanol
- Glacial acetic acid (1 drop)
- 50-mL Erlenmeyer flask
- Rubber serum stopper
- Irradiation source (e.g., pair of 275-Watt sunlamps or a Rayonet RPR-400 reactor)

Procedure:

- To a 50-mL Erlenmeyer flask, add acetophenone (2.0 g) and a single drop of glacial acetic acid.
- Fill the flask with 2-propanol.



- Cap the flask with a rubber serum stopper and secure it with wire, ensuring the smallest possible air bubble remains.
- Irradiate the solution for one week using a suitable light source.
- After the irradiation period, the product, a mixture of dl and meso diols, can be collected. For purification, the product can be recrystallized from an ethanol-water mixture.

Protocol 2: Pinacol Rearrangement of 2,3-Diphenylbutane-2,3-diol

This protocol is adapted from general procedures for pinacol rearrangements and specific details for the title reaction.

Materials:

- 2,3-Diphenylbutane-2,3-diol
- Concentrated sulfuric acid (H₂SO₄)
- Round-bottomed flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol-water)

Procedure:

• Place the **2,3-diphenylbutane-2,3-diol** in a round-bottomed flask.



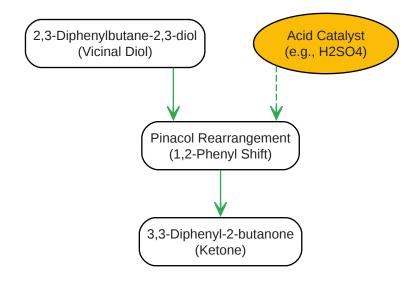
- Carefully add a catalytic amount of concentrated sulfuric acid. The reaction can be carried
 out in a suitable solvent like glacial acetic acid or without a solvent, depending on the scale
 and desired reaction rate.
- Attach a reflux condenser and heat the mixture gently. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).
- Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
- The crude product, 3,3-diphenyl-2-butanone, can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

Expected Yield: While a specific quantitative yield for this exact protocol is not provided in the readily available literature, pinacol rearrangements are generally efficient. The successful use of this reaction in undergraduate laboratory settings suggests that good to excellent yields can be expected.

Logical Relationships

The following diagram illustrates the logical flow from the starting material through the key transformation to the final product, highlighting the critical role of the acid catalyst.





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Caption: Logical flow of the pinacol rearrangement.

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